N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide
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Overview
Description
N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide is a compound of significant interest in the field of chemistry. Its unique structure comprises a pyrazole ring with a trifluoromethyl group, linked to a thiophene-sulfonamide moiety via an ethyl chain. This combination of functional groups renders the compound versatile and reactive, providing a wide range of applications in various scientific disciplines.
Preparation Methods
The synthesis of N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide involves multiple steps, starting with the formation of the pyrazole ring. This is typically achieved through the cyclization of 3-(trifluoromethyl)acrylonitrile with hydrazine hydrate. The resulting pyrazole is then reacted with 2-bromoethylthiophene-2-sulfonamide under suitable conditions, such as in the presence of a base like sodium hydride, to form the final product. Industrial production methods often optimize these steps for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide undergoes a variety of chemical reactions, including:
Oxidation
: The thiophene ring can be oxidized to form thiophene dioxide under strong oxidative conditions.
Reduction
: The sulfonamide group is reducible to the corresponding amine under specific conditions using reagents like lithium aluminum hydride.
Substitution
: The pyrazole ring allows for various substitution reactions, facilitated by its electron-rich nature. Halogenation, nitration, and alkylation are common reactions, often using reagents such as halogens, nitric acid, and alkyl halides, respectively.
These reactions yield major products such as sulfoxides, amines, and substituted pyrazoles, which can be further utilized in synthetic pathways.
Scientific Research Applications
N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide finds applications across multiple domains:
Chemistry
: As an intermediate in the synthesis of more complex molecules, particularly those with potential pharmaceutical properties.
Biology
: Its derivatives are studied for their biological activity, including antimicrobial and anti-inflammatory properties.
Medicine
Industry
: Used in the development of advanced materials, such as conducting polymers and other electronic materials.
Mechanism of Action
The mechanism by which N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide exerts its effects involves interactions with molecular targets like enzymes and receptors. The trifluoromethyl group enhances the compound's lipophilicity and stability, allowing it to traverse cell membranes effectively. The sulfonamide moiety interacts with specific protein sites, modulating their activity and leading to desired biological effects. Detailed studies of these pathways can help design more potent and selective compounds.
Comparison with Similar Compounds
When compared to other similar compounds, N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide stands out due to its combination of functional groups. Similar compounds might include:
N-(2-(3-(difluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide
: Lacks an extra fluorine, affecting its chemical reactivity and biological interactions.
N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzene-2-sulfonamide
N-(2-(3-(trifluoromethyl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide
: Substitution of the pyrazole ring with an imidazole ring, leading to different reactivity and biological profiles.
This compound’s unique combination of a trifluoromethyl-pyrazole and thiophene-sulfonamide makes it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N3O2S2/c11-10(12,13)8-3-5-16(15-8)6-4-14-20(17,18)9-2-1-7-19-9/h1-3,5,7,14H,4,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTOKRDZXFJRKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NCCN2C=CC(=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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